Drospirenone 3,5,5'-Triol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

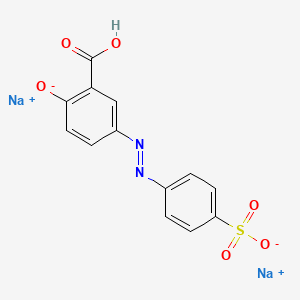

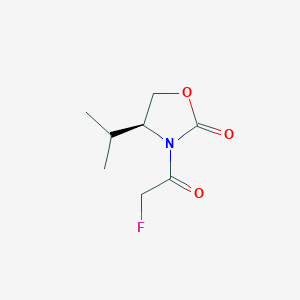

Drospirenone 3,5,5’-Triol is a biochemical used for proteomics research . It is a synthetic progestin commonly found in oral contraceptives . The molecular formula of Drospirenone 3,5,5’-Triol is C24H36O4 and its molecular weight is 388.54 .

Synthesis Analysis

The synthesis of Drospirenone involves a process described in a patent . The process involves the reduction, sulfation, and cleavage of the lactone ring, which is mostly independent of CYP450 .Molecular Structure Analysis

The molecular structure of Drospirenone 3,5,5’-Triol is represented by the formula C24H36O4 .Chemical Reactions Analysis

Drospirenone undergoes various metabolic alterations. Ethinylestradiol, an inhibitor of CYP metabolic enzymes, changes the pharmacokinetics of drospirenone, leading to a higher drospirenone exposure with ethinylestradiol/drospirenone compared to the drospirenone-only preparation .Physical And Chemical Properties Analysis

Drospirenone has a molecular weight of 366.5 g/mol . Its bioavailability ranges from 66% to 85% . It is primarily bound to plasma albumin (95-97%) .Aplicaciones Científicas De Investigación

Hormone Replacement Therapy

Drospirenone is a progestin with antiandrogenic and antimineralocorticoid activity that may be used in combination with estrogen to control hot flushes . It offers the potential benefit of minimizing breast tenderness, blood pressure elevations, and weight gain . It has been proven efficacious for controlling vasomotor symptoms such as hot flushes associated with menopause .

2. Treatment of Vasomotor Symptoms of Menopause Drospirenone-containing hormone replacement therapy has been found effective in reducing vasomotor symptoms of menopause, which include hot flushes and night sweats . These symptoms occur in 50% to 85% of women, affecting approximately 360 million women over age 45 worldwide .

Oral Contraception

Estetrol/drospirenone is a combined oral contraceptive (COC) with a plant-synthesised foetal oestrogen (estetrol) and a well-established progestin (drospirenone) . It was found to be an effective contraceptive in phase II and III clinical trials, with regular and predictable bleeding cycles maintained in the majority of women .

Potential Reduced Thrombotic Risk

The low oestrogenicity of estetrol, when combined with drospirenone, may potentially contribute to reduced thrombotic risk . However, further research is required to confirm the reduced risk of clotting .

5. Treatment of Polycystic Ovary Syndrome (PCOS) Drospirenone has been used in the treatment of polycystic ovary syndrome (PCOS) . This single center, prospective observational study was conducted in 140 patients with PCOS .

Pharmaceutical Manufacturing

Drospirenone 3,5,5’-Triol is a high-quality product used in pharmaceutical manufacturing .

Safety And Hazards

Drospirenone may cause serious side effects. It has been associated with an increased risk of venous thromboembolism . Other side effects include severe or ongoing nausea, vomiting, diarrhea, high potassium levels, and symptoms of depression . Safety precautions include avoiding dust formation, breathing mist, gas or vapors, and contacting with skin and eye .

Propiedades

IUPAC Name |

(1R,2R,4R,5R,7S,10R,11R,14S,15S,16S,18S,19R)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-15,5'-oxolane]-2',5,7-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36O4/c1-21-6-3-12(25)11-23(21,27)16-9-13(16)19-15(21)4-7-22(2)20(19)14-10-17(14)24(22)8-5-18(26)28-24/h12-20,25-27H,3-11H2,1-2H3/t12-,13-,14+,15+,16+,17-,18?,19+,20+,21+,22-,23+,24-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQVUYESNBMHRRM-RXQUABEASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1(C3CC3C4C2CCC5(C4C6CC6C57CCC(O7)O)C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C[C@]1([C@@H]3C[C@@H]3[C@@H]4[C@H]2CC[C@]5([C@@H]4[C@@H]6C[C@@H]6[C@@]57CCC(O7)O)C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Drospirenone 3,5,5'-Triol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-Methylbutanoic Acid (1S,3S,7S,8S,8aR)-8-[2-[(2R)-3,6-Dihydro-6-oxo-2H-pyran-2-yl]ethyl]-1,2,3](/img/no-structure.png)

![Furo[2,3-b]furan, 2,3,3a,6a-tetrahydro-, (3aR,6aS)-rel-](/img/structure/B1146788.png)

![2-[[(Pyridin-2-ylamino)diazenyl]methyl]phenol](/img/structure/B1146791.png)